molecular formula C14H14Cl2N2O2S B4843000 N-(5-chloro-2-methoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea

N-(5-chloro-2-methoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea

Cat. No. B4843000
M. Wt: 345.2 g/mol
InChI Key: OJIDGMUTEYITAZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as "cloquintocet-mexyl" and is a member of the urea herbicides family. The purpose of

Mechanism of Action

Cloquintocet-mexyl works by inhibiting the synthesis of cellulose, which is a key component of plant cell walls. This leads to the disruption of cell division and elongation, ultimately resulting in the death of the plant. The compound specifically targets the cellulose synthase enzyme, which is responsible for the synthesis of cellulose.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, cloquintocet-mexyl has been found to have other biochemical and physiological effects. It has been shown to increase the activity of certain enzymes in plants, including peroxidase and polyphenol oxidase. Furthermore, it has been found to increase the concentration of certain amino acids and sugars in plants.

Advantages and Limitations for Lab Experiments

One of the main advantages of cloquintocet-mexyl for lab experiments is its specificity to plants. This allows for accurate and reliable results when studying the effects of the compound on plant growth and development. However, one limitation is that the compound may not be effective against all types of plants, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of cloquintocet-mexyl. One area of research could focus on the development of new herbicides based on the chemical structure of cloquintocet-mexyl. Another area of research could investigate the potential use of the compound in the treatment of certain plant diseases. Furthermore, the effects of cloquintocet-mexyl on non-target organisms could be further studied to ensure its safety for use in agriculture.

Scientific Research Applications

Cloquintocet-mexyl has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of grassy weeds, including barnyardgrass, foxtail, and crabgrass. Furthermore, it has been shown to have a low toxicity to non-target organisms such as mammals, birds, and fish, making it an ideal candidate for use in agriculture.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2S/c1-8(12-5-6-13(16)21-12)17-14(19)18-10-7-9(15)3-4-11(10)20-2/h3-8H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIDGMUTEYITAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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